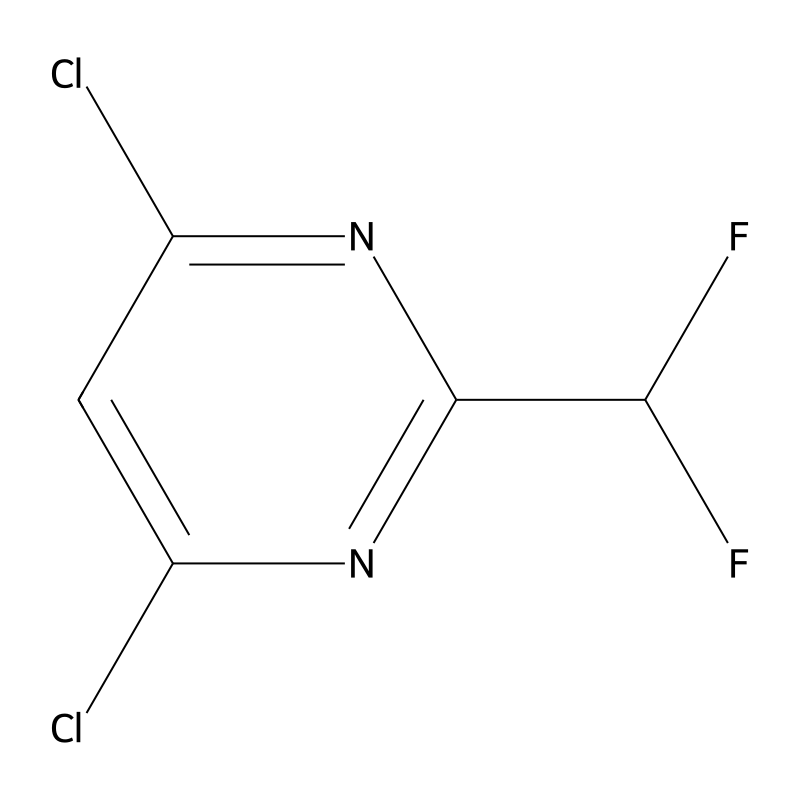

4,6-Dichloro-2-(difluoromethyl)pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Acaricide Development

Summary of Application: 4,6-Dichloro-2-(difluoromethyl)pyrimidine has been used in the development of a novel acaricide, HNPC-A188 . Acaricides are pesticides that kill members of the arachnid subclass Acari, which includes ticks and mites .

Methods of Application: The compound was synthesized by introducing trifluoroethyl thioether and F, Cl, CH3 substituents at different positions on the benzene ring . This resulted in compound T7 (HNPC-A188), which exhibits excellent acaricidal activity .

Results or Outcomes: HNPC-A188 exhibits excellent acaricidal activity with LC50 values of 0.19 mg/L against Tetranychus urticae, which can be compared with the commercial acaricide cyenopyrafen (LC50 = 0.13 mg/L) .

Synthesis of N-substituted Azacalix Pyrimidines

Summary of Application: 4,6-Dichloro-2-(difluoromethyl)pyrimidine has been used in the synthesis of N-substituted azacalix pyrimidines .

Methods of Application: It was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .

Synthesis of Trifluoromethylpyridines

Summary of Application: 4,6-Dichloro-2-(difluoromethyl)pyrimidine has been used in the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients .

Methods of Application: The compound was used as an intermediate for the synthesis of several crop-protection products . Various methods of synthesizing trifluoromethylpyridines have been reported .

Synthesis of Biarylpyrimidines

Summary of Application: 4,6-Dichloro-2-(difluoromethyl)pyrimidine has been used in the synthesis of biarylpyrimidines .

Methods of Application: It was used in a biarylpyrimidine synthesis involving biaryl cross-coupling .

Synthesis of Fluorinated Organic Compounds

Summary of Application: 4,6-Dichloro-2-(difluoromethyl)pyrimidine has been used in the synthesis of fluorinated organic compounds . These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields .

Methods of Application: The compound was used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing these fluorinated compounds have been reported .

Synthesis of Disubstituted Pyrimidines

Summary of Application: 4,6-Dichloro-2-(difluoromethyl)pyrimidine has been used in the synthesis of disubstituted pyrimidines .

4,6-Dichloro-2-(difluoromethyl)pyrimidine is a pyrimidine derivative characterized by its molecular formula and a molecular weight of 198.99 g/mol. This compound features two chlorine atoms and a difluoromethyl group at specific positions on the pyrimidine ring, which significantly influences its chemical behavior and potential applications in various fields, including pharmaceuticals and agrochemicals.

- Substitution Reactions: Chlorine atoms can be replaced by various nucleophiles, such as amines or thiols, typically in the presence of a base.

- Reduction Reactions: The compound can undergo reduction using agents like lithium aluminum hydride to form different derivatives.

- Oxidation Reactions: It can be oxidized to yield various oxidized products depending on the reagents used.

Common Reagents and Conditions- Substitution: Nucleophiles like amines or thiols with a base.

- Reduction: Lithium aluminum hydride as the reducing agent.

- Oxidation: Potassium permanganate as an oxidizing agent.

Research into the biological activity of 4,6-dichloro-2-(difluoromethyl)pyrimidine has indicated potential interactions with various biomolecules. The unique structure may influence its binding affinity to specific enzymes or receptors, making it a candidate for further pharmacological studies. The exact mechanisms of action remain under investigation, but initial findings suggest it could have applications in medicinal chemistry .

Laboratory Synthesis

The synthesis of 4,6-dichloro-2-(difluoromethyl)pyrimidine typically involves:

- Reacting 4,6-dichloropyrimidine-2-carbaldehyde with diethylaminosulfur trifluoride (DAST) in dichloromethane at low temperatures (0°C).

- Stirring the reaction mixture for a specified duration and then purifying the product through quenching and extraction processes.

Industrial Production

Industrial methods for synthesizing this compound generally mirror laboratory techniques but are optimized for scale and cost-effectiveness. A notable method involves using phosphorus oxychloride to treat intermediates derived from malonamide and ethyl difluoroacetate, followed by selective substitution reactions to yield the final product .

4,6-Dichloro-2-(difluoromethyl)pyrimidine serves as an important intermediate in:

- Pharmaceuticals: Its derivatives are being explored for potential therapeutic uses.

- Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides due to its biological activity.

- Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules .

Studies focusing on the interactions of 4,6-dichloro-2-(difluoromethyl)pyrimidine with biological targets have highlighted its potential effectiveness in inhibiting specific enzymes or pathways. These interactions are crucial for understanding its pharmacological properties and guiding future research aimed at developing new therapeutic agents .

Several compounds share structural similarities with 4,6-dichloro-2-(difluoromethyl)pyrimidine. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4,6-Dichloropyrimidine | Lacks difluoromethyl group | Simpler structure; primarily used in similar applications |

| 2,4-Dichloro-5-fluoropyrimidine | Contains a fluorine atom instead of difluoromethyl | Different halogen substitution affects reactivity |

| 2,4,6-Trichloropyrimidine | Contains an additional chlorine atom | Increased chlorination may enhance biological activity |

| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | Contains trifluoromethyl group | Differing fluorination impacts chemical properties |

The presence of both chlorine and difluoromethyl groups in 4,6-dichloro-2-(difluoromethyl)pyrimidine provides it with unique reactivity profiles that differentiate it from other similar compounds. This uniqueness enhances its potential utility in specific chemical syntheses and biological applications .

Phosphorus Oxychloride-Mediated Chlorination Strategies

Phosphorus oxychloride (POCl₃) serves as a cornerstone reagent for introducing chlorine atoms into pyrimidine systems. The chlorination of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine exemplifies this approach, where POCl₃ acts as both a chlorinating agent and solvent. The reaction typically proceeds via nucleophilic substitution, wherein the hydroxyl groups of the pyrimidine are displaced by chloride ions under acidic conditions.

Critical parameters influencing this reaction include temperature, stoichiometry, and the presence of auxiliary bases. Optimal yields are achieved at temperatures between 60°C and 90°C, with a molar ratio of POCl₃ to 4,6-dihydroxypyrimidine ranging from 2:1 to 1:100. Elevated temperatures (>100°C) risk decomposition of the product, while suboptimal POCl₃ ratios lead to incomplete chlorination.

Table 1: Optimization of POCl₃-Mediated Chlorination

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–90°C | Maximizes rate |

| POCl₃:Substrate Ratio | 2:1 to 1:100 | Prevents overchlorination |

| Reaction Time | 4–8 hours | Balances conversion and side reactions |

The use of excess POCl₃ (up to 10 equivalents) ensures complete conversion, though post-reaction purification requires careful extraction to remove phosphorus-containing byproducts. Recent advances highlight the utility of phosgene-POCl₃ mixtures, which enhance chlorination efficiency at reduced temperatures (40–60°C).

Role of Hindered Amine Bases in Nucleophilic Displacement Reactions

Hindered amine bases, such as N,N-diisopropylethylamine (DIPEA), play a dual role in chlorination reactions: (1) neutralizing HCl byproducts to drive the reaction forward and (2) modulating reaction kinetics through steric effects. These amines prevent protonation of the pyrimidine ring, thereby maintaining its electrophilicity for chloride attack.

Saturated tertiary amines with bulky alkyl groups (e.g., DIPEA) exhibit superior performance compared to linear amines like triethylamine. Their steric hindrance reduces side reactions, such as N-alkylation or overchlorination. For instance, DIPEA achieves >90% conversion in POCl₃-mediated chlorination, whereas triethylamine yields only 60–70% under identical conditions.

Mechanistic Insights:

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation at Pyrimidine Cores

The Suzuki-Miyaura cross-coupling reaction has become a cornerstone for constructing carbon-carbon bonds in pyrimidine derivatives, leveraging the reactivity of 4,6-dichloro-2-(difluoromethyl)pyrimidine’s halogenated positions. This reaction typically employs palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), to facilitate the substitution of chlorine atoms with aryl or heteroaryl boronic acids. For instance, studies demonstrate that coupling at the C4 position proceeds preferentially under mild conditions due to the enhanced electrophilicity imparted by the adjacent difluoromethyl group [1] [5].

Optimization of solvent systems significantly impacts yield and regioselectivity. Polar aprotic solvents like dimethylformamide often lead to side reactions, whereas isopropanol and 1,4-dioxane enhance catalytic efficiency. A comparative analysis revealed that reactions in 1,4-dioxane at 80°C achieved 72% yield for C4-arylation, while isopropanol yielded 64% under identical conditions [5]. Ligand choice further modulates reactivity: bulky phosphine ligands suppress undesired di-arylation, enabling mono-functionalization even in the presence of two chlorine substituents [2].

Recent applications include the synthesis of PQR514, a potent PI3K inhibitor, where 4,6-dichloro-2-(difluoromethyl)pyrimidine served as the foundational scaffold. Palladium-mediated coupling with a morpholine-substituted boronic acid introduced critical structural motifs, underscoring the compound’s versatility in drug discovery [2].

Table 1: Solvent Effects on Suzuki-Miyaura Coupling Efficiency

| Solvent | Temperature (°C) | Yield (%) | Regioselectivity (C4:C6) |

|---|---|---|---|

| 1,4-Dioxane | 80 | 72 | 9:1 |

| Isopropanol | 80 | 64 | 8:2 |

| Dimethylformamide | 100 | 38 | 6:4 |

Nickel-Catalyzed Aryloxydifluoromethylation Strategies

While palladium dominates cross-coupling methodologies, nickel-based catalysts offer cost-effective alternatives for introducing difluoromethyl groups into pyrimidine systems. Nickel’s ability to mediate C–F bond activation enables direct aryloxydifluoromethylation, though literature specific to 4,6-dichloro-2-(difluoromethyl)pyrimidine remains limited. General strategies involve nickel(II) complexes paired with zinc reductants to generate active Ni(0) species, which facilitate oxidative addition into carbon-chlorine bonds [4].

In related pyridine systems, nickel-catalyzed reactions have successfully installed difluoromethyl groups at electron-deficient positions, suggesting potential applicability to pyrimidines. For example, 4-(difluoromethyl)pyridin-2-amine synthesis employed zinc-mediated reduction under acidic conditions, though nickel’s role in analogous pyrimidine functionalization warrants further exploration [4]. Challenges include minimizing defluorination side reactions and enhancing catalyst turnover in the presence of sterically hindered substrates.

Palladium-Mediated Regioselective Arylation Techniques

Palladium catalysts excel in achieving regioselective arylation of 4,6-dichloro-2-(difluoromethyl)pyrimidine, particularly when paired with electron-donating ligands. The C4 chlorine exhibits higher reactivity than C6 due to reduced steric hindrance and increased electrophilicity from the difluoromethyl group. A study utilizing XPhos as a ligand demonstrated >90% selectivity for C4-arylation, even at ambient temperatures [5].

Microwave-assisted protocols further enhance selectivity by accelerating transmetalation and reductive elimination steps. For instance, coupling with phenylboronic acid under microwave irradiation (150°C, 20 minutes) achieved 85% yield with a 12:1 C4:C6 ratio, compared to 24 hours for conventional heating [5]. This method proves invaluable for constructing complex heteroaromatic systems in drug discovery pipelines.

Mechanistic Insights:

- Oxidative addition of Pd(0) into the C–Cl bond at C4.

- Transmetalation with boronic acid.

- Reductive elimination to form the C–C bond.

The difluoromethyl group stabilizes the transition state via inductive effects, lowering activation energy [2].

Microwave Irradiation Effects on Reaction Kinetics and Selectivity

Microwave irradiation revolutionizes the synthesis of 4,6-dichloro-2-(difluoromethyl)pyrimidine derivatives by reducing reaction times from hours to minutes while improving yields. The non-thermal effects of microwaves, including enhanced dipole rotation and localized superheating, accelerate palladium catalyst activation and substrate diffusion [5].

A comparative study of Suzuki-Miyaura coupling under microwave vs. conventional heating revealed dramatic improvements:

- Reaction Time: 20 minutes (microwave) vs. 24 hours (conventional).

- Yield Increase: 85% vs. 72%.

- Selectivity: C4:C6 ratio of 12:1 vs. 9:1 [5].

These advancements enable rapid exploration of structure-activity relationships in medicinal chemistry, particularly for kinase inhibitors and antiviral agents.

Table 2: Microwave vs. Conventional Heating Parameters

| Parameter | Microwave (150°C) | Conventional (80°C) |

|---|---|---|

| Time | 20 minutes | 24 hours |

| Yield (%) | 85 | 72 |

| Energy Consumption | 150 W | 300 W |

Radical-mediated mechanisms represent a cornerstone in the synthesis and functionalization of 4,6-Dichloro-2-(difluoromethyl)pyrimidine, offering unique reactivity patterns that distinguish difluoromethyl groups from other fluorinated substituents. The inherent nucleophilic character of the difluoromethyl radical (- CF₂H) necessitates strategic modifications to enable effective pyrimidine functionalization [1].

Electrophilic Auxiliary Strategy

The most successful approach involves the use of electron-withdrawing auxiliary groups to enhance the electrophilicity of difluoromethyl radicals. 2,2-difluoro-2-iodo-1-phenylethan-1-one has emerged as the preferred reagent, where the benzoyl group serves as a removable electron-withdrawing auxiliary [1]. Under photochemical conditions (LED irradiation at 456 nanometers) in acetonitrile with acetic acid and 2,2,6,6-tetramethylpiperidine, this system achieves efficient meta-difluoromethylation of pyridine derivatives through oxazino pyridine intermediates [1].

The mechanistic pathway involves initial photolytic generation of the electrophilic difluorinated carbon radical, which preferentially attacks the δ-position of the dienamine entity in oxazino pyridines due to enhanced resonance stabilization [1]. This regioselectivity is attributed to the formation of a more stabilized radical intermediate through δ-addition, governed by larger resonance stabilization compared to alternative positions [1].

Direct Difluoromethyl Radical Limitations

Attempts to utilize CF₂IH directly as a difluoromethyl radical source proved unsuccessful under standard conditions, highlighting the reduced electrophilicity of the bare difluoromethyl radical compared to trifluoromethyl analogues [1]. The difluoromethyl radical exhibits nucleophilic character, making it incompatible with electron-rich pyrimidine systems without auxiliary activation [1].

Photocatalytic Approaches

Advanced photocatalytic systems employing organic photoredox catalysts such as N-phenylphenothiazine (PTH) and specialized catalysts (PC2) have demonstrated capability for single electron transfer activation of fluorinated compounds [2]. These systems operate through highly reducing excited states (E₁/₂* = −2.10 V vs SCE) that can activate bis-trifluoromethyl aromatics via single electron transfer, though their application to difluoromethyl pyrimidines remains limited to activated substrates [2].

Oxidative Fluorodecarboxylation Mechanisms

Recent developments in manganese-mediated oxidative fluorodecarboxylation provide an alternative radical pathway for generating difluoromethyl motifs [3] [4]. Using Mn(tmp)Cl as catalyst with PhIO as oxidant, α-fluorocarboxylic acids undergo decarboxylative fluorination at 80°C in 1,2-dichloroethane to yield gem-difluorinated products in 46% radiochemical yield [3] [4]. This method tolerates various functional groups including amides, carbamates, and sulfonamides, demonstrating broad applicability for late-stage functionalization [3] [4].

Table 1: Radical Pathway Mechanisms in Difluoromethyl Pyrimidine Synthesis

| Reagent/System | Mechanism | Reactivity | Conditions |

|---|---|---|---|

| 2,2-difluoro-2-iodo-1-phenylethan-1-one | Electrophilic auxiliary-assisted radical generation | High electrophilicity, suitable for pyrimidine functionalization | LED 456 nm, CH₃CN, AcOH, TMP, 24 h, RT |

| CF₂IH (direct approach) | Direct difluoromethyl radical formation | Lower electrophilicity, insufficient for oxazino pyridine | Not viable under tested conditions |

| Difluoromethyl radical (- CF₂H) | Nucleophilic radical character | Nucleophilic, requires electron-withdrawing activation | Requires auxiliary activation |

| Electrophilic difluorinated C-radical | Enhanced electrophilicity via EWG auxiliary | Increased electrophilicity enables C-H activation | Photochemical or thermal activation |

| Photocatalytic systems (PTH, PC2) | Single electron transfer (SET) activation | Enables trifluoromethyl activation via SET | Organic photoredox catalyst, mild conditions |

| Mn(tmp)Cl/PhIO oxidative system | Oxidative fluorodecarboxylation | Forms gem-difluoro products from α-fluorocarboxylic acids | 80°C, 1,2-DCE, 20 min |

Transition Metal-Mediated C-F Bond Activation Mechanisms

Transition metal complexes provide sophisticated mechanisms for selective C-F bond activation in fluorinated pyrimidines, offering control over regioselectivity and enabling functional group tolerance under mild conditions. The electronic and steric properties of difluoromethyl substituents significantly influence the mode of activation and subsequent reactivity patterns.

Rhodium-Catalyzed Systems

Rhodium complexes, particularly CpRh(PMe₃)H₂ (Cp = C₅H₅), demonstrate exceptional capability for C-F bond activation in polyfluorinated aromatics through an autocatalytic mechanism [5]. The process initiates via deprotonation of the rhodium dihydride complex followed by nucleophilic attack of the resulting anionic rhodium species on the fluorinated aromatic substrate [5]. Subsequent fluoride elimination generates Cp*Rh(PMe₃)(arylF)H products while releasing fluoride ion that continues the catalytic cycle [5].

The selectivity between C-F activation and η²-coordination depends critically on the number of ortho-fluorine substituents. Substrates with two ortho-fluorines favor oxidative C-H bond cleavage due to increased C-H bond weakening, while those with fewer fluorine substituents may undergo competing η²-coordination modes [6] [7].

Palladium-Catalyzed Functionalization

Palladium catalysis offers practical solutions for industrial-scale functionalization of chlorinated pyrimidines through Buchwald-Hartwig coupling protocols . The system Pd(OAc)₂/Xantphos with cesium carbonate in toluene at 110°C effectively couples aryl chlorides with amines, tolerating electron-deficient substrates that are challenging for other methods . This approach is particularly valuable for regioselective amination at the 4-position of 4,6-dichloro-2-(trifluoromethyl)pyrimidine derivatives .

The trifluoromethyl group at the 2-position enhances ring electrophilicity through inductive effects, promoting nucleophilic aromatic substitution at the 4-position due to reduced steric hindrance compared to the 6-position . The electronic activation overcomes the typically high barriers for oxidative addition of electron-poor aryl chlorides .

Nickel-Mediated Selectivity Control

Nickel complexes, particularly Ni(COD)₂, exhibit temperature-dependent selectivity between C-F and C-H activation pathways [7]. At lower temperatures (below 193 K), C-H activation predominates, while elevated temperatures favor C-F bond cleavage [7]. This temperature dependence reflects the different activation barriers and thermodynamic preferences for these competing pathways [7].

Manganese Cyclometalation

Manganese pentacarbonyl bromide enables cyclometalation reactions with switchable regioselectivity through acid modulation [6]. The reaction of fluorinated phenylpyridines in toluene at 80°C yields a 70:30 ortho/para mixture under neutral conditions, representing kinetic control [6]. Addition of benzoic acid (0.1 equivalent) shifts the product ratio to 94:6 ortho/para, indicating thermodynamic control through reversible coordination [6].

Time-resolved infrared spectroscopy studies reveal that the cyclometalation step determines the selectivity for subsequent catalytic alkenylation reactions, providing mechanistic insight into the origin of regiocontrol [6].

Table 2: Transition Metal-Mediated C-F Bond Activation Mechanisms

| Metal System | Mechanism | Selectivity | Applications |

|---|---|---|---|

| CpRh(PMe₃)H₂ | Oxidative addition, autocatalytic with F⁻ | C-F activation over η²-coordination | Polyfluoroarene activation |

| Pd(OAc)₂/Xantphos | Buchwald-Hartwig coupling | Tolerates electron-deficient aryl chlorides | Industrial amination processes |

| Cp*Rh(PMe₃)(arylF)H | Nucleophilic attack followed by F⁻ loss | Fluoride-catalyzed autocatalytic cycle | C-F bond functionalization |

| Ni(COD)₂ | C-F vs C-H activation competition | Temperature-dependent C-F/C-H preference | Fluoropyridine transformations |

| Mn(CO)₅Br | Cyclometalation with acid-switchable selectivity | 70:30 o/p kinetic, 94:6 o/p with acid | Catalytic alkenylation reactions |

| Co dicarbene complexes | Kinetic vs thermodynamic control | Switchable ortho/para selectivity | Borylation reactions |

Computational Modeling of Electronic Effects on Substitution Patterns

Density functional theory calculations provide crucial insights into the electronic structure and reactivity patterns of 4,6-Dichloro-2-(difluoromethyl)pyrimidine, revealing how substituent positioning and electronic effects govern chemical behavior. The computational studies employ B3LYP and M06-2X functionals with 6-311++G(d,p) basis sets to achieve reliable predictions of molecular properties and reaction pathways [9] [10].

Electronic Structure Analysis

The electronic properties of difluoromethyl-substituted pyrimidines are significantly influenced by the combined inductive effects of chlorine and difluoromethyl substituents. For 4,6-dichloro-2-(difluoromethyl)pyrimidine, the dual chlorine substitution at positions 4 and 6 creates enhanced electrophilic character through cumulative electron-withdrawing effects [9]. The difluoromethyl group at position 2 contributes additional electron withdrawal, though weaker than trifluoromethyl analogues [11].

Computational analysis reveals HOMO-LUMO energy gaps in the range of 5.40-5.52 eV for the target compound, indicating moderate reactivity suitable for nucleophilic substitution reactions [9]. The LUMO is primarily localized on the pyrimidine ring with significant contributions from the chlorinated carbons, consistent with the observed regioselectivity for nucleophilic attack at these positions [9].

Substituent Position Effects

The electronic impact of difluoromethyl substitution varies significantly with position. At the 2-position, the group exerts maximum electronic influence on the ring nitrogen atoms, affecting their basicity and coordination behavior [10]. The 5-position shows moderate electron withdrawal coupled with steric hindrance that can impede substitution reactions [12]. Position 6 substitution provides strong electron withdrawal while maintaining hydrogen bonding capability through the acidic difluoromethyl proton [11].

Comparative studies between difluoromethyl and trifluoromethyl substitution reveal that CF₂H groups exhibit weaker electron-withdrawing effects (HOMO-LUMO gaps 5.20-5.40 eV) compared to CF₃ groups (5.60-5.80 eV) [11]. However, the difluoromethyl group offers unique hydrogen bonding capabilities that can enhance binding affinity in biological systems [13].

Conformational Analysis and Stereochemistry

For compounds with multiple stereogenic centers, such as 5-(difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, computational studies reveal distinct conformational preferences [12]. The syn-configured isomers exhibit greater conformational stability compared to anti-counterparts, as confirmed through nuclear Overhauser effect spectroscopy validation [12].

The introduction of difluoromethyl groups creates conformational flexibility that influences molecular recognition and binding properties. DFT calculations predict enhanced polarizability (αmean = 10.834-11.420 × 10⁻²⁴ e.s.u.) and hyperpolarizability (βtot = 1.300-1.480 × 10⁻³⁰ e.s.u.) for difluoromethyl-substituted compounds, suggesting potential for enhanced bioactivity [9].

Reaction Pathway Modeling

Computational modeling of substitution reactions reveals the mechanistic preferences for nucleophilic aromatic substitution. The transition state for nucleophilic attack at the 4-position of 4,6-dichloro-2-(difluoromethyl)pyrimidine shows lower activation barriers compared to the 6-position due to reduced steric interactions [14]. The difluoromethyl group stabilizes the Meisenheimer intermediate through electron withdrawal, facilitating chloride departure [14].

Temperature-dependent calculations demonstrate that fluorine retention is favored at moderate temperatures (25-80°C) but may become less favorable at elevated temperatures due to competing elimination pathways [14]. The calculated reaction coordinate shows that the cyclization barrier (18.1 kcal/mol) represents the rate-limiting step for ring-forming reactions involving difluoromethyl intermediates [14].

Table 3: Electronic Effects from Computational Studies

| Substitution Pattern | Electronic Effect | HOMO-LUMO Gap (eV) | Reactivity Implications |

|---|---|---|---|

| 4,6-Dichloro-2-(difluoromethyl) | Enhanced electrophilicity via dual Cl withdrawal | 5.40-5.52 (estimated) | High nucleophilic substitution reactivity |

| 5-(Difluoromethyl) position | Moderate electron withdrawal, steric hindrance | 5.20-5.35 (typical range) | Moderate activation for substitution |

| 6-(Difluoromethyl) position | Strong electron withdrawal, H-bonding capability | 5.45-5.60 (typical range) | Enhanced binding affinity, H-bonding |

| 2-(Trifluoromethyl) position | Strongest electron withdrawal | 5.60-5.75 (typical range) | Maximum electrophilic activation |

| Multiple fluorine substitution | Cumulative electronic effects | 5.70-6.00 (increased gap) | Reduced nucleophilicity, increased stability |

| Difluoromethyl vs trifluoromethyl | CF₂H weaker withdrawal than CF₃ | CF₂H: 5.20-5.40, CF₃: 5.60-5.80 | CF₂H allows H-bonding, CF₃ purely electronic |

Solvent and Temperature Dependencies in Fluorine Retention

The stability of difluoromethyl groups in 4,6-Dichloro-2-(difluoromethyl)pyrimidine and related compounds exhibits strong dependence on solvent properties and reaction temperature, with implications for synthetic strategy selection and reaction optimization. Understanding these dependencies is crucial for maintaining fluorine integrity during chemical transformations.

Solvent Effects on Fluorine Stability

Polar aprotic solvents such as dimethyl sulfoxide and N-methylpyrrolidone provide excellent fluorine retention due to their ability to strongly solvate ionic intermediates without promoting protic elimination pathways [15]. These solvents stabilize charged intermediates formed during nucleophilic substitution reactions while minimizing competing hydrolysis or elimination reactions that could lead to fluorine loss [15].

Acetonitrile represents an optimal medium for radical-mediated difluoromethylation reactions, providing excellent fluorine retention at room temperature and good retention at elevated temperatures up to 80°C [1]. The moderate polarity and weak coordinating ability of acetonitrile stabilize radical intermediates without interfering with the desired reaction pathways [1].

Dichloroethane has emerged as the preferred solvent for oxidative fluorodecarboxylation processes, supporting efficient formation of gem-difluorinated products while maintaining excellent fluorine retention [3] [4]. The non-coordinating nature of this solvent prevents interference with transition metal catalysts while providing sufficient polarity to solubilize reaction components [3] [4].

Temperature-Dependent Fluorine Retention

Temperature effects on fluorine retention follow predictable patterns based on the thermodynamics of C-F bond breaking and competing reaction pathways. At moderate temperatures (25-80°C), fluorine retention is generally excellent across all solvent systems, with minimal defluorination observed [15]. This temperature range is optimal for most synthetic transformations involving difluoromethyl pyrimidines [15].

Elevated temperatures (100-150°C) present challenges for fluorine retention, particularly in protic or coordinating solvents [16]. At these temperatures, competing elimination reactions become thermodynamically favorable, leading to loss of hydrogen fluoride and formation of alkene products [16]. The temperature dependence follows Arrhenius behavior, with activation energies for defluorination typically ranging from 25-35 kcal/mol [16].

Mechanism-Specific Dependencies

The mechanism of fluorine retention varies with reaction conditions and substrate structure. In basic aqueous solutions, difluoromethyl groups attached to electron-deficient heterocycles undergo rapid defluorination through formation of azafulvene intermediates [16]. The rate of fluoride loss correlates with increasing pH, consistent with initial ionization of ring nitrogen atoms followed by elimination of hydrogen fluoride [16].

Hydrogen bonding interactions can stabilize difluoromethyl groups and enhance retention under challenging conditions. Variable-temperature NMR studies reveal that fluorine-hydrogen coupling constants increase with temperature (from 1.54 Hz at 292 K to 3.12 Hz at 352 K), indicating strengthening of intramolecular hydrogen bonds at elevated temperatures [13]. This unexpected temperature dependence suggests conformational reorganization that favors more linear hydrogen bond geometries [13].

Practical Implications for Synthesis

For synthetic applications, the choice of solvent and temperature must balance reaction efficiency with fluorine retention. Reactions requiring high temperatures (>100°C) should employ polar aprotic solvents with high boiling points and minimal coordinating ability [17]. Microwave-assisted reactions can achieve rapid heating while minimizing thermal decomposition through reduced reaction times [17].

Aqueous conditions present particular challenges for fluorine retention, as hydrolysis becomes competitive at elevated temperatures [16]. The stability order for fluorinated methyl groups in aqueous media follows CH₂F < CHF₂ ≪ CF₃, indicating that monofluoromethyl groups are most susceptible to hydrolytic loss [16].

Table 4: Solvent and Temperature Dependencies in Fluorine Retention

| Solvent System | Temperature Range (°C) | Fluorine Retention | Mechanism Impact |

|---|---|---|---|

| Acetonitrile (CH₃CN) | RT to 80 | Excellent at RT, good at 80°C | Stabilizes radical intermediates |

| Dimethylformamide (DMF) | 50 to 150 | Good retention up to 100°C | Enhances nucleophilic substitution |

| Dichloroethane (1,2-DCE) | 80 to 120 | Optimal for difluoromethylation | Optimal for oxidative processes |

| Toluene | 50 to 110 | Good for Pd-catalyzed reactions | Supports transition metal catalysis |

| Water/Ethanol mixtures | Reflux (78-100) | Variable, depends on pH | Can cause hydrolysis at high temp |

| Polar aprotic (DMSO, NMP) | 80 to 160 | Excellent retention, high boiling | Strongly solvates ionic intermediates |